molecular formula C9H12BrNO2 B1272129 1-Amino-3-(4-bromophenoxy)propan-2-ol CAS No. 112169-36-5

1-Amino-3-(4-bromophenoxy)propan-2-ol

Cat. No.: B1272129
CAS No.: 112169-36-5
M. Wt: 246.1 g/mol
InChI Key: DIKDJHYQDCIPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(4-bromophenoxy)propan-2-ol is an organic compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.1 g/mol . This compound is characterized by the presence of an amino group, a bromophenoxy group, and a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-3-(4-bromophenoxy)propan-2-ol typically involves the reaction of 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)propan-1-ol. This intermediate is then reacted with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Amino-3-(4-bromophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or thiourea. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-3-(4-bromophenoxy)propan-2-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

1-Amino-3-(4-bromophenoxy)propan-2-ol can be compared with similar compounds such as:

    1-Amino-3-(4-chlorophenoxy)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    1-Amino-3-(4-fluorophenoxy)propan-2-ol: Contains a fluorine atom instead of bromine.

    1-Amino-3-(4-methylphenoxy)propan-2-ol: Features a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-amino-3-(4-bromophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKDJHYQDCIPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377885
Record name 1-amino-3-(4-bromophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112169-36-5
Record name 1-amino-3-(4-bromophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.